molecular formula C19H22N6O3 B6468460 N-[4-methoxy-3-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide CAS No. 2640898-64-0

N-[4-methoxy-3-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide

Cat. No.: B6468460
CAS No.: 2640898-64-0
M. Wt: 382.4 g/mol
InChI Key: LAFOASIDHSTCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide is a purine derivative characterized by:

  • A purine core substituted at the 6-position with an amino group linked to a 4-methoxy-3-aminophenyl moiety.
  • A tetrahydrofuran (oxolan-2-yl)methyl group at the 9-position of the purine ring.
  • An acetamide functional group on the phenyl ring.

Properties

IUPAC Name

N-[4-methoxy-3-[[9-(oxolan-2-ylmethyl)purin-6-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-12(26)23-13-5-6-16(27-2)15(8-13)24-18-17-19(21-10-20-18)25(11-22-17)9-14-4-3-7-28-14/h5-6,8,10-11,14H,3-4,7,9H2,1-2H3,(H,23,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFOASIDHSTCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-methoxy-3-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a purine base, an oxolane ring, and an acetamide group. The synthesis typically involves several key steps:

  • Formation of the Purine Base : Starting from simple precursors like formamide and cyanamide.
  • Attachment of the Oxolane Ring : Achieved through nucleophilic substitution reactions.
  • Formation of the Acetamide Group : Involves acylation of the amino group on the phenyl ring.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Via lithium aluminum hydride.
  • Substitution : Particularly at the oxolane ring and the acetamide group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the findings:

PathogenActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Mycobacterium bovisStrong

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies show its effectiveness in inhibiting tumor growth in various cancer cell lines, potentially through apoptosis induction.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by Kumar et al. (2009) demonstrated that derivatives similar to N-[4-methoxy...] significantly inhibited cancer cell proliferation in vitro.
    • The mechanism involved modulation of apoptotic pathways, leading to increased cell death in cancerous cells.
  • Antimicrobial Evaluation :
    • Research published in 2020 assessed the compound's antibacterial effects using standard disk diffusion methods, showing significant inhibition zones against tested strains.

Comparison with Similar Compounds

Structural Analogs with Purine-Acetamide Scaffolds

Compound 3 ():
  • Name : N-(9-((5-Methoxypyridin-2-yl)methyl)-9H-purin-6-yl)acetamide
  • Key Features: Purine core with 6-amino-linked acetamide. 5-Methoxypyridinylmethyl substituent at the 9-position.
  • Activity : Cytotoxic against HeLa cells (IC₅₀ = 7.16 ± 0.62 μmol/L) .
  • Comparison: The oxolan-2-ylmethyl group in the target compound may enhance solubility compared to the pyridine substituent due to its oxygen-rich cyclic ether.
Compound from :
  • Name: 4-(2-(4-(4-Cyclohexylbenzyl)amino)-6-(4-nitrophenoxy)-9H-purin-9-yl)acetamide
  • Key Features: Cyclohexylbenzyl and 4-nitrophenoxy substituents. Acetamide at the 9-position.
  • Purity : 45% (HPLC) .
  • Comparison: The nitrophenoxy group may confer redox activity absent in the target compound. The target compound’s methoxyphenyl group is less sterically hindered than cyclohexylbenzyl, possibly enhancing membrane permeability.

Analogs with Oxolan (Tetrahydrofuran) Substituents

Compound 33 ():
  • Name : N-{9-[(2R,4S,5S)-4-Hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide
  • Key Features :
    • Oxolan ring with hydroxy and sulfanylmethyl groups.
    • Benzamide instead of acetamide.
  • Purity : 51% (LC/MS) .
  • Comparison :
    • The target compound lacks hydroxyl and sulfanyl groups, reducing polar interactions but improving metabolic stability.
    • Acetamide vs. benzamide: Acetamide may reduce steric hindrance, enhancing target engagement.
Compound from :
  • Name: 2-(4-Chlorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide
  • Key Features: Oxolan-2-ylmethyl group linked to acetamide. 4-Chlorophenoxy substituent.
  • logP : 1.629 (indicative of moderate lipophilicity) .
  • Comparison :
    • The absence of a purine core limits direct biological analogy but highlights the oxolan group’s role in balancing solubility and lipophilicity.

Analogs with Chloro Substituents

Compound from :
  • Name : N-(9-Acetyl-6-chloro-9H-purin-2-yl)acetamide
  • Key Features :
    • Chloro substituent at the 6-position.
    • Acetamide at the 2-position.
  • Molecular Formula : C₉H₈ClN₅O₂ .
  • Comparison: Chlorine’s electron-withdrawing effect may increase electrophilicity, enhancing covalent binding to targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.